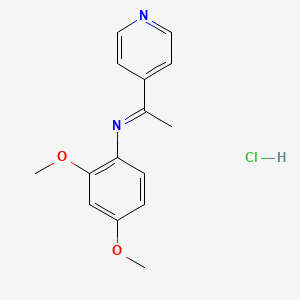
(1E)-N-(2,4-Dimethoxyphenyl)-1-(4-pyridinyl)ethanimine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is a chemical compound with the molecular formula C15H16N2O2ClH It is known for its unique structure, which includes a pyridine ring and dimethoxy groups attached to a benzenamine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride typically involves the reaction of 2,4-dimethoxybenzenamine with 4-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or N-oxides.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
科学研究应用
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and dimethoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine
- 2,4-Dimethoxy-N-(1-(3-pyridinyl)ethylene)benzenamine
- 2,4-Dimethoxy-N-(1-(2-pyridinyl)ethylene)benzenamine
Uniqueness
2,4-Dimethoxy-N-(1-(4-pyridinyl)ethylene)benzenamine monohydrochloride is unique due to its specific substitution pattern and the presence of the monohydrochloride salt. This enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
75273-84-6 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-1-pyridin-4-ylethanimine;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-11(12-6-8-16-9-7-12)17-14-5-4-13(18-2)10-15(14)19-3;/h4-10H,1-3H3;1H |
InChI 键 |
CZLBKONALGIXSK-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=C(C=C(C=C1)OC)OC)C2=CC=NC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
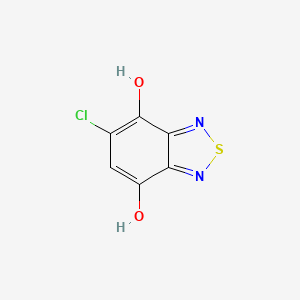
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
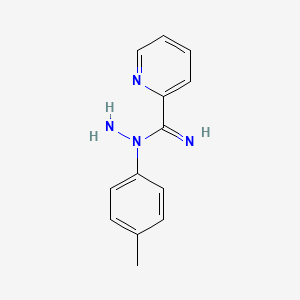
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

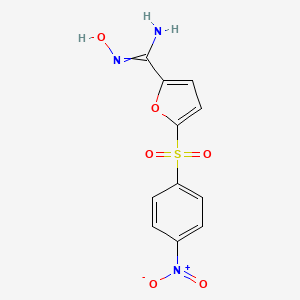

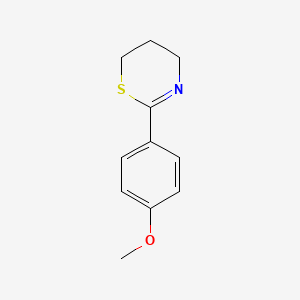
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
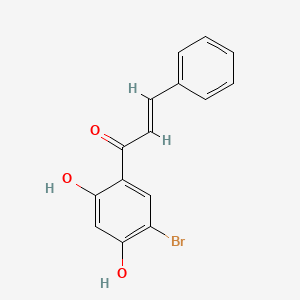
![2,2'-{[2-(Benzyloxy)ethyl]azanediyl}di(ethan-1-ol)](/img/structure/B14445875.png)

